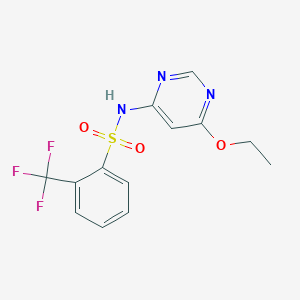

N-(6-ethoxypyrimidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(6-ethoxypyrimidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O3S/c1-2-22-12-7-11(17-8-18-12)19-23(20,21)10-6-4-3-5-9(10)13(14,15)16/h3-8H,2H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYLQANICBLEQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)NS(=O)(=O)C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-ethoxypyrimidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its diverse biological activities, particularly in the fields of agriculture and medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C13H12F3N3O2S

- Molecular Weight : 327.31 g/mol

This sulfonamide derivative integrates a pyrimidine ring and a trifluoromethyl group, which significantly influence its biological activity.

1. Antiparasitic Activity

Research has shown that compounds similar to N-(6-ethoxypyrimidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide exhibit significant antiparasitic properties. For instance, a study highlighted the efficacy of certain pyrimidine derivatives against nematodes and insects, suggesting that the sulfonamide moiety enhances biological activity against these pests .

2. Anticancer Potential

The compound's structure suggests potential anticancer properties, particularly due to its ability to inhibit specific cellular pathways involved in tumor growth. It has been noted that derivatives with similar frameworks have shown promise in targeting cancer cells expressing certain biomarkers .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiparasitic | Effective against nematodes and insects | |

| Anticancer | Inhibition of tumor cell proliferation | |

| Antimicrobial | Activity against various bacterial strains |

The biological activity of N-(6-ethoxypyrimidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit enzymes critical for parasite survival and proliferation.

- Disruption of Cellular Signaling : The compound may interfere with signaling pathways in cancer cells, leading to reduced growth and increased apoptosis.

Case Study 1: Antiparasitic Efficacy

In a controlled study, a series of pyrimidine derivatives were tested for their effectiveness against root-knot nematodes. The results showed that compounds with trifluoromethyl substitutions exhibited up to 70% reduction in nematode populations compared to untreated controls. This finding underscores the potential agricultural applications of N-(6-ethoxypyrimidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide as a nematicide.

Case Study 2: Anticancer Activity

A preclinical trial evaluated the effects of similar compounds on human cancer cell lines. The study found that these compounds could induce apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 values were determined to be in the low micromolar range, indicating significant potency .

Scientific Research Applications

N-(6-ethoxypyrimidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and agricultural applications. This article explores its applications, supported by case studies and data tables.

Basic Information

- IUPAC Name : N-(6-ethoxypyrimidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide

- Molecular Formula : C13H12F3N3O2S

- Molecular Weight : 327.31 g/mol

Structure

The compound features a pyrimidine ring substituted with an ethoxy group and a benzenesulfonamide moiety, which contributes to its biological activity.

Anticancer Activity

Research has indicated that compounds similar to N-(6-ethoxypyrimidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzenesulfonamides can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis .

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial activity. Compounds with similar structures have been tested against a range of bacterial strains, demonstrating effectiveness in inhibiting bacterial growth. This could be attributed to their ability to interfere with folate synthesis in bacteria, a mechanism also seen in traditional sulfa drugs .

Case Study: Inhibition of Enzymatic Activity

A notable study investigated the inhibition of specific enzymes related to cancer progression using this compound. The results indicated that the compound effectively inhibited the activity of certain kinases involved in tumorigenesis, suggesting potential as a therapeutic agent .

Herbicide Development

Research has explored the use of sulfonamide derivatives as herbicides. The trifluoromethyl group enhances lipophilicity, improving absorption and efficacy against target weeds. Compounds with similar structures have shown promise in controlling weed populations without harming crop yields .

Insecticidal Activity

The compound's structure suggests potential insecticidal properties. Sulfonamides have been studied for their effects on insect growth regulators, which could lead to the development of new pest control agents that are less harmful to non-target species .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between N-(6-ethoxypyrimidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide and related sulfonamide derivatives:

Key Observations:

Core Structure Influence :

- Pyrimidine-based compounds (e.g., target compound and ) generally exhibit higher hydrogen-bonding capacity compared to pyridine derivatives (e.g., ), which may enhance binding to biological targets like enzymes.

- Bulky substituents, such as the cyclohexyl group in , reduce solubility but improve stereochemical specificity.

Substituent Effects: Trifluoromethyl vs. Ethoxy vs. Methyl/Benzyloxy: The ethoxy group in the target compound balances hydrophilicity and steric hindrance, whereas benzyloxy () or methyl groups () may compromise solubility or metabolic stability.

Molecular Weight and Applications :

- Lower molecular weight compounds (e.g., target compound and ) are more likely to comply with drug-likeness criteria (e.g., Lipinski’s rules) for oral bioavailability.

- High molecular weight derivatives (e.g., ) are suited for specialized applications like chiral catalysts or polymer precursors.

Synthetic Accessibility :

- The target compound’s synthesis likely follows standard sulfonylation protocols (similar to ), while derivatives with complex substituents (e.g., ) require multi-step routes with lower yields (e.g., 39% in ).

Research Findings and Implications

- Material Science Applications : Sulfonamides with fluorinated groups (e.g., ) are often used in anionic polymers for ion-exchange membranes, leveraging their thermal and chemical stability.

- Environmental Impact : Perfluorinated analogs () exhibit environmental persistence, but the target compound’s simpler structure may reduce bioaccumulation risks.

Q & A

Q. How does this compound compare to structurally similar sulfonamides in targeting specific enzymes?

- Methodological Answer : Competitive inhibition assays (e.g., IC₅₀ determination) compare potency against analogs. Structural analogs with pyridine instead of pyrimidine show reduced binding due to altered π-stacking. Free Energy Perturbation (FEP) simulations quantify relative binding free energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.